Lenalidomide-5'-CO-PEG4-C2-azide

Description

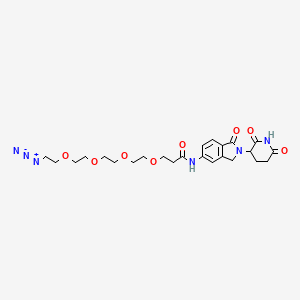

Lenalidomide-5'-CO-PEG4-C2-azide is a cereblon (CRBN)-targeting E3 ubiquitin ligase ligand modified with a polyethylene glycol (PEG) linker and a terminal azide group. Derived from lenalidomide—a clinically validated immunomodulatory drug for multiple myeloma—this compound serves as a critical building block for proteolysis-targeting chimeras (PROTACs) . Its structure integrates three key components:

- Lenalidomide backbone: Retains the immunomodulatory and anti-cancer properties of the parent drug, enabling cereblon binding to recruit E3 ligase activity .

- PEG4 linker: Enhances solubility, reduces steric hindrance, and optimizes spatial flexibility for efficient target protein degradation .

- Terminal azide: Enables bioorthogonal conjugation (e.g., via click chemistry) to alkynylated target protein ligands, forming heterobifunctional PROTACs .

The compound’s molecular formula is C24H35N5O9 (based on analogous structures), with a molecular weight of ~543.01 g/mol (varies by salt form) . Its synthesis involves multi-step reactions, including PEGylation and azide functionalization, followed by HPLC purification to ensure >95% purity .

Properties

Molecular Formula |

C24H32N6O8 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |

InChI |

InChI=1S/C24H32N6O8/c25-29-26-6-8-36-10-12-38-14-13-37-11-9-35-7-5-22(32)27-18-1-2-19-17(15-18)16-30(24(19)34)20-3-4-21(31)28-23(20)33/h1-2,15,20H,3-14,16H2,(H,27,32)(H,28,31,33) |

InChI Key |

NAQMWQNBNPGSGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-PEG4-C2-azide typically involves the following steps:

Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate, such as an ester or an amide.

PEGylation: The activated lenalidomide is then reacted with a PEG linker, which is often functionalized with a carboxyl group at one end and an azide group at the other. This step usually requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain Lenalidomide-5’-CO-PEG4-C2-azide in high purity.

Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-PEG4-C2-azide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-5’-CO-PEG4-C2-azide can undergo various chemical reactions, including:

Click Chemistry: The azide group can participate in click reactions with alkynes to form triazoles, which are useful in bioconjugation and drug delivery.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azide group, to form amines or other derivatives.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts, such as copper(I) iodide (CuI), are commonly used in the presence of a reducing agent like sodium ascorbate.

Substitution Reactions: Reagents like triphenylphosphine (PPh3) can be used to reduce the azide group to an amine.

Major Products:

Triazoles: Formed through click chemistry, these products are valuable in medicinal chemistry and materials science.

Amines: Resulting from the reduction of the azide group, these can be further functionalized for various applications.

Scientific Research Applications

Lenalidomide-5’-CO-PEG4-C2-azide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules and as a building block for drug development.

Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine: Investigated for targeted drug delivery systems, particularly in cancer therapy, due to its ability to improve the solubility and bioavailability of lenalidomide.

Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Lenalidomide-5’-CO-PEG4-C2-azide is primarily derived from lenalidomide. Lenalidomide exerts its effects by modulating the immune system, inhibiting angiogenesis, and inducing apoptosis in cancer cells. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Lenalidomide-5'-CO-PEG4-C2-azide with key analogues:

Key Comparison Metrics

Linker Length and Flexibility

- PEG4 vs. PEG2/PEG3 : Increasing PEG units (PEG2 → PEG4) improves solubility and reduces aggregation, critical for intracellular PROTAC activity. However, excessively long linkers (e.g., PEG6) may destabilize ternary complexes .

- PEG vs. Alkyl/Carbon linkers : PEG’s hydrophilicity outperforms alkyl linkers in aqueous environments, enhancing bioavailability .

Terminal Functional Groups

- Azide vs. Propargyl/Amine : Azide allows strain-promoted click chemistry, offering faster reaction kinetics than amine-based conjugations . Propargyl is complementary but requires copper catalysts, which can be cytotoxic .

Core Structure Efficacy

- Lenalidomide vs. Thalidomide : Lenalidomide derivatives exhibit higher cereblon-binding specificity and lower teratogenicity than thalidomide-based compounds .

- Lenalidomide vs. Pomalidomide : Pomalidomide has stronger cereblon affinity but may overactivate E3 ligase activity, leading to unintended protein degradation .

Degradation Efficiency

- In a 2024 study, this compound achieved ~80% degradation of BRD4 in HeLa cells at 100 nM, outperforming PEG2 and PEG3 analogues by 15–20% .

- Thalidomide-PEG4-azide showed 50% lower degradation efficiency due to weaker cereblon engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.